3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide
Description
Properties
Molecular Formula |
C8H13ClN4O |
|---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
3-(3-amino-4-chloropyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-2-11-7(14)3-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
LFFWLKHHSRPCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the nucleophilic substitution of 3-amino-4-chloropyrazole with an N-ethylpropanamide derivative or its activated intermediate. The key step is the formation of the pyrazole-propanamide linkage through the nitrogen atom of the pyrazole ring.
- Starting Materials: 3-amino-4-chloropyrazole and N-ethylpropanamide or its reactive derivatives (e.g., acid chlorides or esters).
- Reaction Conditions: The reaction is generally conducted in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) under controlled temperature (often ambient to moderate heating) and in the presence of a base or catalyst to facilitate nucleophilic attack and amide bond formation.
- Catalysts and Reagents: Catalysts such as carbonyldiimidazole (CDI) can be used to activate the carboxylic acid group of propanamide derivatives for coupling with the pyrazole nitrogen. Hydrazine monohydrate may be involved in pyrazole core formation in related synthetic schemes.
Stepwise Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of propanamide derivative | Carbonyldiimidazole (CDI), solvent (e.g., THF), room temperature | Formation of reactive intermediate (imidazolide) |
| 2 | Nucleophilic substitution by 3-amino-4-chloropyrazole | Addition of 3-amino-4-chloropyrazole, base (e.g., triethylamine), moderate heating | Formation of this compound |
| 3 | Purification | Chromatography or recrystallization | Pure target compound |
This approach ensures high selectivity and yield of the target molecule, with minimal side reactions.
Industrial Scale Preparation
Industrial production leverages continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions, optimize yields, and enable scale-up. Parameters such as temperature, pH, and residence time are tightly controlled. Use of continuous flow reduces reaction times and improves safety when handling reactive intermediates.
Chemical Reaction Analysis Relevant to Preparation
The compound's functional groups allow for various chemical transformations, which are relevant both in its synthesis and subsequent modifications:
| Reaction Type | Target Functional Group | Common Reagents | Notes |
|---|---|---|---|
| Oxidation | Amino group (–NH₂) | Hydrogen peroxide, potassium permanganate | Can convert amino group to nitro or nitroso derivatives |
| Reduction | Chloro substituent (–Cl) | Lithium aluminum hydride, sodium borohydride | Reduction to amine possible |
| Nucleophilic Substitution | Chloro substituent (–Cl) | Sodium hydroxide, alkoxides | Substitution with hydroxyl or alkoxy groups |
These reactions are carefully controlled during preparation to avoid undesired side products.
Research Findings and Data Summary
A comprehensive study of pyrazole derivatives including this compound highlights the following:
- The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and β-ketoesters or acid chlorides.
- Activation of the propanamide side chain using CDI or similar reagents facilitates coupling with the pyrazole nitrogen.
- Spectroscopic analyses (NMR, IR, MS) confirm the structure and purity of the synthesized compound.
- Reaction yields typically range from moderate to high (60–85%), depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 3-amino-4-chloropyrazole, N-ethylpropanamide or derivatives |
| Key Reagents | Carbonyldiimidazole (CDI), hydrazine monohydrate, bases (triethylamine) |
| Solvents | Polar aprotic solvents (DMF, DMSO, THF) |
| Reaction Conditions | Room temperature to moderate heating (25–80°C), controlled pH |
| Purification | Chromatography, recrystallization |
| Yield Range | 60–85% |
| Scale | Laboratory to industrial continuous flow synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole Core Modifications
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p): These derivatives (e.g., 3a, 3b) share a pyrazole backbone but differ in substituents. They feature aryl groups (phenyl, chlorophenyl, fluorophenyl) at positions 1 and 4-cyano groups, with carboxamide linkages instead of propanamide chains. These structural differences confer higher molecular weights (403–437 g/mol) compared to the target compound (202.64 g/mol) . Key properties: Melting points range from 123–183°C, influenced by aryl substituents. For example, fluorophenyl-substituted 3d has a higher melting point (181–183°C) due to enhanced intermolecular interactions .
N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide :
This compound incorporates a thiazole ring fused to the pyrazole core, increasing molecular complexity (MW: 460.55 g/mol). The hydroxy and acetylphenyl groups contribute to a high logP (4.55), indicating significant lipophilicity, compared to the target compound’s simpler structure .
Side Chain Variations
- 3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide: Replacing the pyrazole core with a triazole ring reduces chlorine content but increases nitrogen atoms (MW: 183.21 g/mol). This modification likely enhances hydrogen-bonding capacity (logSw = -4.33), suggesting lower aqueous solubility than the target compound .
Table 1: Key Properties of Selected Pyrazole Derivatives
Functional Implications
- Bioavailability : The target compound’s lower molecular weight (202.64 g/mol) compared to aryl-substituted analogs (403–460 g/mol) suggests improved membrane permeability and oral bioavailability.
- Solubility : The ethylpropanamide side chain may enhance solubility relative to triazole analogs (logSw = -4.33) , though specific data for the target compound are lacking.
- Reactivity : The 4-chloro substituent on the pyrazole ring could facilitate nucleophilic substitution reactions, offering a handle for further derivatization, as seen in ’s chloro-aryl analogs .
Biological Activity
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic applications, particularly focusing on its role as an androgen receptor modulator and its antiproliferative effects in cancer treatment.
The molecular formula of this compound is with a molecular weight of approximately 230.69 g/mol. The compound features a pyrazole ring substituted with an amino group and a chloro atom, contributing to its biological activity.
Androgen Receptor Modulation
Research indicates that compounds similar to this compound exhibit notable activity as tissue-selective androgen receptor modulators (SARMs) . These compounds have been shown to possess high affinity for androgen receptors, acting primarily as antagonists. They are particularly relevant in the treatment of prostate cancer, where androgen receptor antagonism is crucial for inhibiting tumor growth .
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Androgen Receptor Antagonism | High affinity and strong antagonistic activity against androgen receptors |
| Antiproliferative Effects | Demonstrated ability to inhibit proliferation of prostatic cancer cell lines |
| Safety Profile | Favorable safety profile with low potential for drug-drug interactions |
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative activity against various human cancer cell lines. The compound has been evaluated alongside other pyrazole derivatives, revealing moderate to potent effects on cell viability and proliferation .
Case Study: Antiproliferative Activity
A study evaluated the compound's efficacy against human cancer cell lines such as SGC-7901, A549, and HT-1080. The results indicated that compounds with structural similarities to this compound displayed significant inhibition of cell growth, suggesting potential applications in cancer therapy .
Mechanistic Insights
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Computational modeling has suggested that similar compounds may bind effectively to the colchicine binding site on microtubules, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Q & A
Q. What crystallographic techniques are pivotal for resolving polymorphic forms?
- Methods :
- Single-crystal XRD : Determine unit cell parameters and space group (e.g., monoclinic P2/c) .
- Powder XRD : Monitor batch-to-batch polymorphism during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
